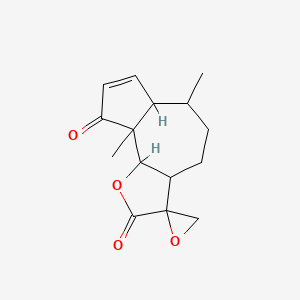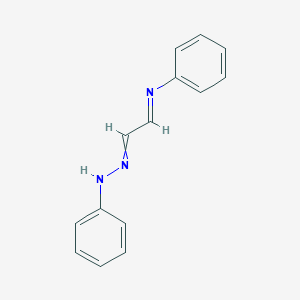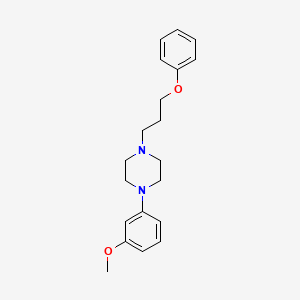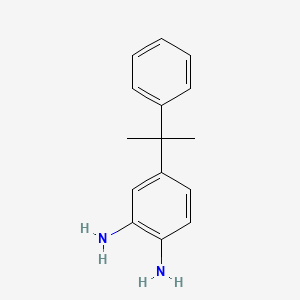
(4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is characterized by the presence of a bromophenyl group at the 4-position and a methyl group at the 5-position. The stereochemistry of the compound is defined by the (4S,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Stereoselective Synthesis: The stereochemistry of the compound can be controlled using chiral catalysts or chiral starting materials to ensure the desired (4S,5R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The bromophenyl group can participate in π-π interactions, while the pyrrolidinone core can form hydrogen bonds with target molecules.
類似化合物との比較
Similar Compounds
(4S,5R)-4-phenyl-5-methylpyrrolidin-2-one: Lacks the bromine atom, which may affect its reactivity and binding properties.
(4S,5R)-4-(4-chlorophenyl)-5-methylpyrrolidin-2-one: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.
(4S,5R)-4-(4-fluorophenyl)-5-methylpyrrolidin-2-one: The presence of a fluorine atom can alter the compound’s electronic properties and interactions with molecular targets.
Uniqueness
(4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity in substitution reactions and influence its binding interactions with biological targets.
特性
CAS番号 |
66203-88-1 |
|---|---|
分子式 |
C11H12BrNO |
分子量 |
254.12 g/mol |
IUPAC名 |
(4S,5R)-4-(4-bromophenyl)-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-7-10(6-11(14)13-7)8-2-4-9(12)5-3-8/h2-5,7,10H,6H2,1H3,(H,13,14)/t7-,10-/m1/s1 |
InChIキー |
XYJOYAPQEYNFPA-GMSGAONNSA-N |
異性体SMILES |
C[C@@H]1[C@@H](CC(=O)N1)C2=CC=C(C=C2)Br |
正規SMILES |
CC1C(CC(=O)N1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


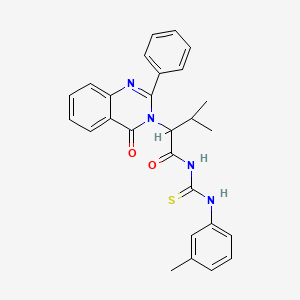
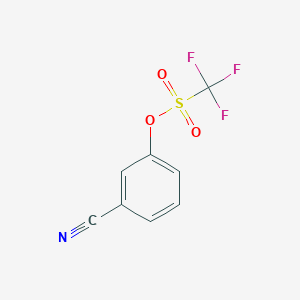
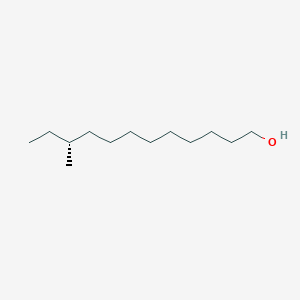
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)

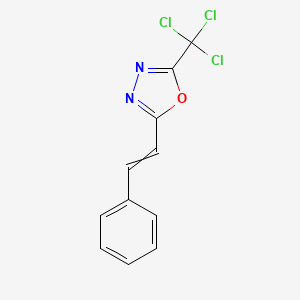

![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
